molecular formula C18H28N2O2S B5396418 N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide

Cat. No.: B5396418
M. Wt: 336.5 g/mol
InChI Key: ZEQNEMVHWWTTFX-MSOLQXFVSA-N
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Description

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide is a complex organic compound that features a cyclooctylamino group attached to a cyclobutyl ring, which is further connected to a benzenesulfonamide moiety

Properties

IUPAC Name

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c21-23(22,16-11-7-4-8-12-16)20-18-14-13-17(18)19-15-9-5-2-1-3-6-10-15/h4,7-8,11-12,15,17-20H,1-3,5-6,9-10,13-14H2/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQNEMVHWWTTFX-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2CCC2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)N[C@@H]2CC[C@@H]2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the cyclooctylamino group: This step involves the reaction of the cyclobutyl ring with cyclooctylamine under controlled conditions.

    Attachment of the benzenesulfonamide moiety: This is usually done through sulfonation reactions where the cyclooctylamino-cyclobutyl intermediate is reacted with benzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclooctylamino)benzenesulfonamide
  • N-(cyclobutyl)benzenesulfonamide
  • N-(cyclooctylamino)cyclobutylamine

Uniqueness

N-[(1S,2R)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide is unique due to the combination of its cyclooctylamino and cyclobutyl groups, which confer distinct steric and electronic properties

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